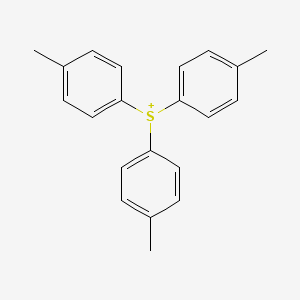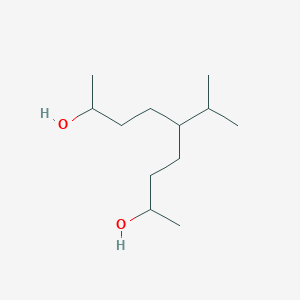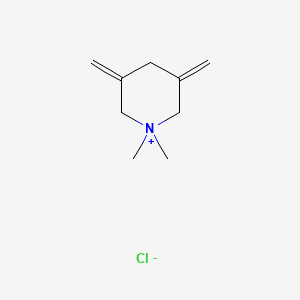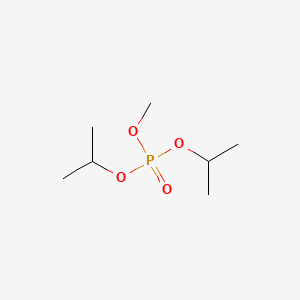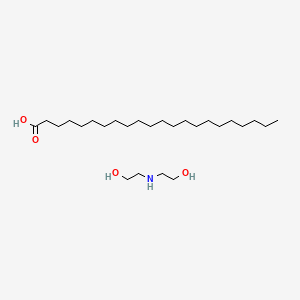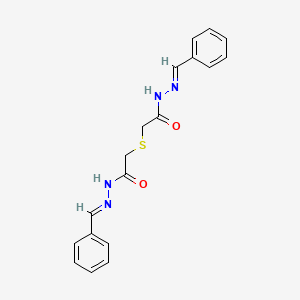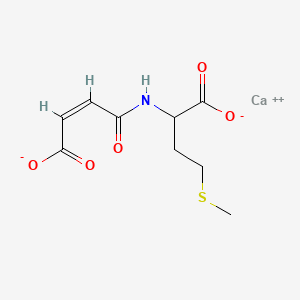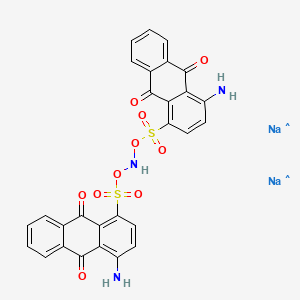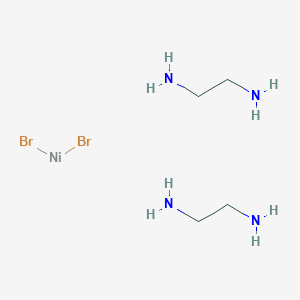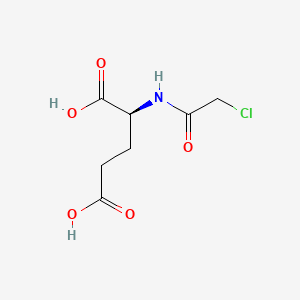
N-(Chloroacetyl)glutamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Chloroacetyl)glutamate is a derivative of glutamate, an important amino acid in various biochemical processes This compound is characterized by the presence of a chloroacetyl group attached to the nitrogen atom of the glutamate molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(Chloroacetyl)glutamate can be synthesized through the reaction of L-glutamine with a chloroacetyl-chlorotoluene solution in a low-temperature inorganic alkaline solution. The reaction conditions need to be carefully controlled to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This typically involves the use of high-purity reagents and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(Chloroacetyl)glutamate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis to yield glutamate and chloroacetic acid.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bases for deprotonation and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, hydrolysis yields glutamate and chloroacetic acid, while substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(Chloroacetyl)glutamate has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in biochemical pathways and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic applications, particularly in targeting specific biochemical pathways.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism by which N-(Chloroacetyl)glutamate exerts its effects involves its interaction with specific molecular targets and pathways. The chloroacetyl group can react with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity makes it a useful tool in biochemical research for probing the function of specific proteins and pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetylglutamate: Similar in structure but with an acetyl group instead of a chloroacetyl group.
N-Carbamylglutamate: Contains a carbamyl group instead of a chloroacetyl group.
N-Propionylglutamate: Features a propionyl group in place of the chloroacetyl group.
N-Formylglutamate: Has a formyl group instead of a chloroacetyl group.
Uniqueness
N-(Chloroacetyl)glutamate is unique due to the presence of the chloroacetyl group, which imparts distinct chemical reactivity compared to its analogs. This makes it particularly useful in specific chemical and biochemical applications where the reactivity of the chloroacetyl group is advantageous.
Propiedades
Número CAS |
56576-86-4 |
|---|---|
Fórmula molecular |
C7H10ClNO5 |
Peso molecular |
223.61 g/mol |
Nombre IUPAC |
(2S)-2-[(2-chloroacetyl)amino]pentanedioic acid |
InChI |
InChI=1S/C7H10ClNO5/c8-3-5(10)9-4(7(13)14)1-2-6(11)12/h4H,1-3H2,(H,9,10)(H,11,12)(H,13,14)/t4-/m0/s1 |
Clave InChI |
RYWXHONDNXJXKM-BYPYZUCNSA-N |
SMILES isomérico |
C(CC(=O)O)[C@@H](C(=O)O)NC(=O)CCl |
SMILES canónico |
C(CC(=O)O)C(C(=O)O)NC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


